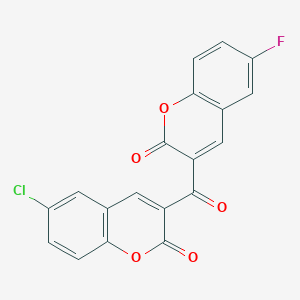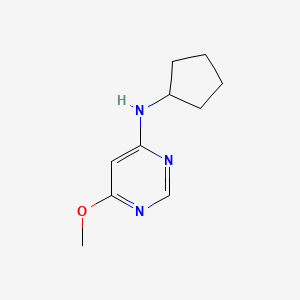![molecular formula C15H22ClN3O B12227773 2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12227773.png)
2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenol group, and a hydrochloride salt. The presence of these functional groups makes it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then alkylated with 1-bromopropane to introduce the propyl group.
Next, the alkylated pyrazole undergoes a Mannich reaction with formaldehyde and aniline to form the aminomethyl derivative. This intermediate is then reacted with phenol in the presence of a base to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The pyrazole ring may interact with enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is unique due to its combination of a pyrazole ring and a phenol group, which imparts distinct chemical and biological properties. Unlike 2,2’-Bipyridyl, which is primarily used in coordination chemistry, this compound has broader applications in medicinal chemistry and biology. Additionally, its structure differs significantly from caffeine, making it suitable for different research and industrial applications.
Properties
Molecular Formula |
C15H22ClN3O |
|---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
2-[[(3-methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-3-8-18-11-14(12(2)17-18)10-16-9-13-6-4-5-7-15(13)19;/h4-7,11,16,19H,3,8-10H2,1-2H3;1H |
InChI Key |
XEZDVBBBSQMMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12227691.png)
![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12227693.png)

![2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227708.png)
![17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12227709.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol](/img/structure/B12227719.png)
![1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12227726.png)
![4-[(4-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12227733.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine](/img/structure/B12227739.png)
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12227742.png)
![6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12227744.png)


![1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane](/img/structure/B12227761.png)
